molecular formula C10H9ClN2O B2759856 3-chloro-N-(2-cyanophenyl)propanamide CAS No. 401641-37-0

3-chloro-N-(2-cyanophenyl)propanamide

Cat. No.: B2759856
CAS No.: 401641-37-0
M. Wt: 208.65
InChI Key: POIJQLFEUWZNHB-UHFFFAOYSA-N
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Description

Significance of Amide Scaffolds in Synthetic and Applied Chemistry

The amide bond is one of the most fundamental and prevalent functional groups in both chemistry and biology. pulsus.comresearchgate.net It is the cornerstone of peptides and proteins and is a key feature in a vast number of pharmaceuticals, natural products, and polymers. researchgate.netpulsus.com The stability of the amide bond under physiological conditions, combined with its ability to participate in hydrogen bonding, makes it an invaluable component in the design of new molecules. numberanalytics.com The planarity of the amide group, a result of resonance, imparts a degree of conformational rigidity that is crucial for molecular recognition and interaction with biological targets. numberanalytics.com Consequently, the synthesis of amides is a central focus in organic chemistry, with ongoing research dedicated to developing more efficient and sustainable methods for their formation. pulsus.compulsus.com

Overview of Halogenated and Nitrile-Substituted Anilides

The introduction of halogen atoms and nitrile groups into anilide structures can significantly influence their chemical and physical properties. Halogenation, the process of adding one or more halogen atoms to a compound, is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates. nih.gov Chlorine, in particular, is a frequently used halogen in the development of pharmaceuticals. nih.gov

Nitrile-substituted anilides, on the other hand, introduce a cyano (-C≡N) group, which is a versatile functional group in organic synthesis. The nitrile group is a strong electron-withdrawing group and can participate in various chemical transformations. The presence of both a halogen and a nitrile group in an anilide molecule, as is the case with 3-chloro-N-(2-cyanophenyl)propanamide, creates a unique electronic environment that can lead to interesting reactivity and potential applications. researchgate.netnih.gov

Research Context of this compound within Propanamide Derivatives

The synthesis and study of such compounds are often part of broader research programs aimed at developing new molecules with specific functionalities. While the direct applications of this compound may still be under investigation, its structure provides a valuable platform for exploring the interplay of different functional groups and their impact on molecular behavior.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its handling, characterization, and potential application. For this compound, these properties are dictated by its molecular structure.

PropertyValue
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
IUPAC NameThis compound
SMILESC1=CC=C(C(=C1)C#N)NC(=O)CCCl
InChIInChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14)
InChIKeyPOIJQLFEUWZNHB-UHFFFAOYSA-N

Data sourced from PubChem CID 4077896 nih.gov

Synthesis and Reactivity

The synthesis of this compound can be approached through standard amide bond formation reactions. A common method involves the reaction of 2-aminobenzonitrile (B23959) with 3-chloropropanoyl chloride. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, is a straightforward and efficient way to form the desired amide linkage.

The reactivity of this compound is influenced by its functional groups. The amide bond can be hydrolyzed under acidic or basic conditions, though it is generally stable. The chlorine atom on the propanoyl chain is susceptible to nucleophilic substitution reactions, allowing for further modification of the molecule. The nitrile group can also undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to an amine, further highlighting the synthetic utility of this compound as an intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-N-(2-cyanophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-6-5-10(14)13-9-4-2-1-3-8(9)7-12/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POIJQLFEUWZNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of 3 Chloro N 2 Cyanophenyl Propanamide

Established Synthetic Pathways to the Core 3-chloro-N-(2-cyanophenyl)propanamide Structure

The construction of the this compound framework primarily relies on the formation of an amide bond between a suitable aniline (B41778) derivative and a propanoyl chloride precursor.

Amidation Reactions and Precursor Chemistry

The most direct and established method for the synthesis of this compound is the acylation of 2-aminobenzonitrile (B23959) with 3-chloropropanoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 2-aminobenzonitrile acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

The key precursors for this synthesis are:

2-Aminobenzonitrile: This ortho-substituted aniline derivative provides the N-(2-cyanophenyl) portion of the target molecule. It is a commercially available reagent.

3-Chloropropanoyl chloride: This acyl chloride provides the 3-chloropropanamide moiety. It can be prepared from 3-chloropropanoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

A general reaction scheme is presented below:

Scheme 1: General Synthesis of this compound

The reaction conditions for this amidation can be optimized for yield and purity. Below is a table summarizing typical reaction parameters.

ParameterConditionPurpose
Solvent Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrileTo dissolve reactants and facilitate the reaction
Base Pyridine, triethylamine (B128534) (TEA), or N,N-diisopropylethylamine (DIPEA)To scavenge the HCl produced during the reaction
Temperature Typically 0 °C to room temperatureTo control the reaction rate and minimize side reactions
Reaction Time Varies from a few hours to overnightTo ensure complete conversion of the starting materials

Strategic Introduction of Halogen and Nitrile Functionalities

The synthetic strategy for this compound inherently relies on the use of precursors that already contain the required halogen and nitrile functionalities.

Chlorine Atom: The chlorine atom is introduced via the use of 3-chloropropanoyl chloride. The synthesis of this precursor itself starts from precursors like 3-chloropropanoic acid, where the chlorine is strategically placed.

Nitrile Group: The cyano group is present in the starting material, 2-aminobenzonitrile. The synthesis of 2-aminobenzonitrile can be achieved through various methods, including the Sandmeyer reaction of 2-aminobenzoic acid or the cyanation of 2-bromoaniline.

This approach of using pre-functionalized building blocks is a common and efficient strategy in organic synthesis, avoiding potentially harsh or non-selective halogenation or cyanation steps on the final amide product.

Advanced Synthetic Approaches and Reaction Optimizations for this compound

While the traditional amidation reaction is effective, modern synthetic chemistry focuses on developing more efficient, sustainable, and versatile methods.

Catalytic Systems and Green Chemistry Considerations in Synthesis

To move towards greener and more atom-economical processes, catalytic methods for amide bond formation are of significant interest. For the synthesis of this compound, this would involve the direct coupling of 3-chloropropanoic acid with 2-aminobenzonitrile using a catalyst, thereby avoiding the pre-formation of the acyl chloride and the generation of stoichiometric waste.

Several catalytic systems have been developed for direct amidation reactions, although their specific application to this particular substrate may require optimization.

Catalytic SystemDescriptionAdvantages
Boric Acid Derivatives Boronic acids can act as catalysts by activating the carboxylic acid.Milder reaction conditions compared to traditional methods.
Zirconium Compounds Zirconium(IV) chloride has been shown to catalyze the direct amidation of carboxylic acids and amines.Effective for a range of substrates.
Enzymatic Catalysis Lipases or other amidases can be used to form the amide bond.High selectivity and environmentally benign conditions.

Green Chemistry Considerations for the synthesis could include:

Solvent-free reactions or use of green solvents: Exploring the possibility of running the amidation reaction under neat conditions or in greener solvents like water or ionic liquids.

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability.

Stereoselective Synthesis and Chiral Induction Principles Applicable to Propanamide Analogs

The core structure of this compound is achiral. However, the principles of stereoselective synthesis would become crucial if a chiral center were to be introduced, for example, by substitution at the α- or β-position of the propanamide chain.

For the synthesis of chiral β-chlorinated amides, several strategies can be envisioned:

Use of Chiral Auxiliaries: A chiral auxiliary attached to either the amine or the carboxylic acid precursor could direct the stereoselective introduction of the chlorine atom.

Asymmetric Catalysis: A chiral catalyst could be used to control the stereochemistry of a reaction that introduces the chlorine atom, such as a conjugate addition of a chloride source to an α,β-unsaturated amide.

Resolution: A racemic mixture of a chiral analog could be separated into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of stereoselective routes to analogs of this compound would be valuable for investigating the impact of stereochemistry on their potential biological activities.

Derivatization and Functionalization Strategies of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the generation of a library of related compounds.

Functional GroupPotential Derivatization Reactions
Chloro Group Nucleophilic substitution with various nucleophiles such as amines, thiols, or azides to introduce new functional groups.
Nitrile Group - Hydrolysis to a carboxylic acid or a primary amide.- Reduction to a primary amine.- Cycloaddition reactions to form heterocyclic rings like tetrazoles.
Amide N-H Alkylation or acylation to introduce substituents on the amide nitrogen.
Aromatic Ring Electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions), although the directing effects of the existing substituents would need to be considered.

These derivatization strategies allow for the systematic modification of the molecule's properties, such as its polarity, solubility, and ability to participate in hydrogen bonding, which can be important for various applications.

Chemical Transformations of the Chloro Group

The terminal chloro group on the propanamide chain represents a primary site for nucleophilic substitution reactions. This alkyl chloride can react with a wide array of nucleophiles to introduce new functional groups, thereby altering the physicochemical properties of the parent molecule.

Common nucleophilic substitution reactions involving the chloro group include:

Amination: Reaction with primary or secondary amines can introduce various amino functionalities. The reaction conditions typically involve a suitable solvent and often a base to neutralize the hydrogen chloride formed during the reaction.

Azide (B81097) Formation: Treatment with sodium azide allows for the introduction of an azido (B1232118) group, which can subsequently be reduced to a primary amine or used in cycloaddition reactions, such as the Huisgen [3+2] cycloaddition.

Thiolation: Reaction with thiols or sodium hydrosulfide (B80085) leads to the formation of thioethers, which can be further oxidized to sulfoxides or sulfones.

Alkoxylation: Alkoxides can displace the chloride to form ethers, introducing a variety of alkoxy groups.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloro Group

NucleophileReagent ExampleProduct Functional Group
AmineR¹R²NHSecondary or Tertiary Amine
AzideNaN₃Azide
ThiolRSHThioether
AlkoxideRONaEther

Reactions of the Nitrile Moiety

The nitrile group (-C≡N) on the phenyl ring is a versatile functional group that can undergo a variety of chemical transformations. Its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom can be protonated under acidic conditions, enhancing its reactivity.

Key reactions of the nitrile moiety include:

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. This reaction is particularly useful for converting the cyano group into a functionality that can participate in further amide or ester bond formations.

Reduction: The nitrile group can be reduced to a primary amine (R-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This provides a route to introduce a flexible aminomethyl group on the aromatic ring.

Addition of Grignard Reagents: Organometallic reagents, such as Grignard reagents (RMgX), can add to the nitrile carbon to form an intermediate imine, which upon hydrolysis yields a ketone. This reaction allows for the introduction of a new carbon-carbon bond and the formation of a keto derivative.

Cycloaddition Reactions: The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings like tetrazoles. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.

Table 2: Key Chemical Transformations of the Nitrile Group

Reaction TypeReagentsResulting Functional Group
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid
ReductionLiAlH₄, then H₂OPrimary Amine
Grignard Reaction1. RMgX, 2. H₃O⁺Ketone
CycloadditionNaN₃, NH₄ClTetrazole

Modifications at the Amide Nitrogen and Phenyl Ring for Analog Generation

The amide nitrogen and the attached phenyl ring offer further opportunities for structural diversification.

N-Alkylation/N-Arylation: While direct N-alkylation of secondary amides can be challenging, it is possible under specific conditions, often involving a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide. N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Electrophilic Aromatic Substitution: The phenyl ring itself can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the amide and nitrile groups) will influence the position of the incoming electrophile. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation. These modifications allow for the introduction of a wide range of substituents onto the aromatic core, further expanding the chemical space of the generated analogs.

Analytical Characterization Techniques for Structural Elucidation of this compound and its Derivatives

The structural elucidation and purity assessment of this compound and its synthesized derivatives rely on a combination of modern spectroscopic and chromatographic techniques.

Spectroscopic Methods (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR spectroscopy provides valuable information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons, the amide proton (N-H), and the two methylene (B1212753) groups (-CH₂-) of the propanamide chain. The chemical shifts and coupling patterns of these signals are diagnostic for the structure. For instance, the methylene group adjacent to the chlorine atom would appear at a different chemical shift than the methylene group adjacent to the carbonyl group.

¹³C NMR: Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Signals corresponding to the carbonyl carbon, the nitrile carbon, the aromatic carbons, and the aliphatic carbons of the propanamide chain would be observed at characteristic chemical shifts.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. Key characteristic absorption bands for this compound would include:

A sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching of the nitrile group.

A strong absorption band in the region of 1650-1680 cm⁻¹ due to the C=O stretching of the secondary amide (Amide I band).

An absorption band around 3230-3270 cm⁻¹ for the N-H stretching of the amide.

An absorption band around 1510-1550 cm⁻¹ for the N-H bending of the amide (Amide II band).

A C-Cl stretching absorption, which is typically found in the fingerprint region (600-800 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic M⁺ and M+2 isotopic pattern with a relative intensity ratio of approximately 3:1. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Table 3: Expected Spectroscopic Data for this compound

TechniqueFeatureExpected Observation
¹H NMRAromatic ProtonsSignals in the aromatic region (approx. 7.0-8.5 ppm)
Amide Proton (N-H)A broad singlet (approx. 8-10 ppm)
Methylene Protons (-CH₂CH₂Cl)Two distinct multiplets or triplets in the aliphatic region
¹³C NMRCarbonyl Carbon (C=O)Signal around 170 ppm
Nitrile Carbon (C≡N)Signal around 115-120 ppm
IRNitrile Stretch (C≡N)Sharp peak around 2220-2260 cm⁻¹
Amide I (C=O)Strong peak around 1650-1680 cm⁻¹
Amide N-H StretchPeak around 3230-3270 cm⁻¹
Mass SpecMolecular IonM⁺ and M+2 peaks in ~3:1 ratio

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for isolating its derivatives from reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. By using an appropriate solvent system, the starting material, products, and any impurities can be separated on a TLC plate and visualized, typically under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for determining the purity of a compound. A suitable column (e.g., C18) and mobile phase are used to separate the compound of interest from any impurities. The purity is typically determined by the area percentage of the main peak in the chromatogram. HPLC can also be used for the preparative-scale purification of compounds.

Column Chromatography: For the purification of larger quantities of compounds, column chromatography is the method of choice. A stationary phase (e.g., silica (B1680970) gel) is packed into a column, and the crude product is loaded onto the top. A solvent or a mixture of solvents (eluent) is then passed through the column to separate the components based on their different affinities for the stationary and mobile phases.

The choice of chromatographic technique and the specific conditions (e.g., stationary phase, mobile phase) will depend on the polarity and other physicochemical properties of this compound and its derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Chloro N 2 Cyanophenyl Propanamide

Electrophilic and Nucleophilic Reaction Profiles of the Compound's Functional Groups

The reactivity of 3-chloro-N-(2-cyanophenyl)propanamide can be understood by examining the electrophilic and nucleophilic nature of its constituent parts. The primary electrophilic center is the carbon atom bonded to the chlorine atom in the propanamide side chain. This carbon is susceptible to attack by nucleophiles, leading to substitution or elimination reactions.

The aromatic ring, substituted with an electron-withdrawing cyano group, is generally deactivated towards electrophilic aromatic substitution. However, the amide substituent can influence the regioselectivity of such reactions.

A summary of the potential electrophilic and nucleophilic reactions is presented in the table below.

Functional GroupReaction TypeReagent/ConditionPotential Product(s)
3-chloropropylNucleophilic SubstitutionAmines, Thiols, Alkoxides3-(substituted)-N-(2-cyanophenyl)propanamide
3-chloropropylEliminationStrong BaseN-(2-cyanophenyl)propenamide
Propanamide (N-H)DeprotonationStrong BaseAmide Anion
Propanamide (C=O)Nucleophilic Acyl SubstitutionStrong Acid/Base (Hydrolysis)3-chloropropanoic acid and 2-aminobenzonitrile (B23959)
2-cyanophenylNucleophilic Aromatic SubstitutionNot Favored-
2-cyanophenylElectrophilic Aromatic SubstitutionDeactivated-

Intramolecular Rearrangements and Cleavage Reactions of the Propanamide Scaffold

The structure of this compound is conducive to intramolecular reactions, particularly cyclization. The amide nitrogen, acting as an internal nucleophile, can attack the electrophilic carbon bearing the chlorine atom. This process, known as an intramolecular N-alkylation, would lead to the formation of a four-membered ring, a β-lactam. Such reactions are common for N-substituted 2-haloacetamides and can be expected for 3-chloropropanamides as well, although the formation of a four-membered ring is generally less favorable than five- or six-membered rings.

Cleavage of the propanamide scaffold primarily occurs at the amide bond. This bond is susceptible to hydrolysis under both acidic and basic conditions.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by water.

Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to yield the carboxylate and the amine.

Under forcing conditions, the cyano group can also undergo hydrolysis to a carboxylic acid.

Reaction TypeConditionsKey IntermediatesProducts
Intramolecular CyclizationBaseAmide Anion1-(2-cyanophenyl)azetidin-2-one
Amide Bond Cleavage (Hydrolysis)Acid or BaseTetrahedral Intermediate3-chloropropanoic acid, 2-aminobenzonitrile
Cyano Group Cleavage (Hydrolysis)Strong Acid or BaseCarboximidic acid3-chloro-N-(2-carboxyphenyl)propanamide

Studies on the Chemical Stability and Degradation Pathways under Varied Conditions

While specific experimental studies on the stability and degradation of this compound are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the reactivity of its functional groups under various conditions.

Hydrolytic Degradation: As mentioned, the primary pathway for hydrolytic degradation is the cleavage of the amide bond, yielding 3-chloropropanoic acid and 2-aminobenzonitrile. The rate of this hydrolysis is dependent on pH and temperature. Under strongly acidic or basic conditions, the cyano group can also be hydrolyzed.

Thermal Degradation: At elevated temperatures, amides can undergo decomposition. For this compound, thermal stress could lead to the elimination of hydrogen chloride (HCl) from the chloropropyl chain to form N-(2-cyanophenyl)propenamide. Further decomposition could involve cleavage of the amide bond and reactions involving the cyano group.

Photodegradation: The aromatic ring in the molecule suggests that it may absorb UV radiation, potentially leading to photodegradation. The carbon-chlorine bond is also susceptible to photolytic cleavage, which could generate radical intermediates. These radicals could then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. The presence of the cyano and amide groups can influence the photochemical reactivity of the aromatic ring.

The table below summarizes the likely degradation pathways.

ConditionPrimary Degradation PathwayMajor Degradation Products
Acidic/Basic HydrolysisAmide bond cleavage3-chloropropanoic acid, 2-aminobenzonitrile
Thermal StressElimination of HClN-(2-cyanophenyl)propenamide, HCl
Photolysis (UV radiation)C-Cl bond cleavage, Aromatic ring reactionsRadical species, complex mixture of products

Theoretical and Computational Studies in the Context of 3 Chloro N 2 Cyanophenyl Propanamide Research

Quantum Chemical Calculations for Electronic Structure Analysis and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of a molecule. chemrxiv.org These methods calculate the distribution of electrons within the molecule, which governs its physical and chemical properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive. From these orbital energies, several global reactivity descriptors can be calculated to provide a quantitative measure of chemical behavior. mdpi.com

Key Research Findings from DFT Analysis:

Electron Distribution: The analysis reveals the distribution of electron density, highlighting electronegative atoms like oxygen, nitrogen, and chlorine as regions of high electron density.

Molecular Orbitals: The HOMO is typically localized over the phenyl ring and the amide nitrogen, indicating these are the most probable sites for electrophilic attack. The LUMO is often distributed across the cyano group and the carbonyl carbon, suggesting these are likely sites for nucleophilic attack.

Reactivity Descriptors: Calculated descriptors quantify the molecule's reactivity. For instance, a high electrophilicity index suggests the molecule will behave as a strong electrophile in reactions.

Table 1: Calculated Global Reactivity Descriptors for 3-chloro-N-(2-cyanophenyl)propanamide Note: These values are representative examples derived from typical DFT calculations and may vary based on the specific computational method and basis set used.

ParameterValue (eV)Description
EHOMO-7.25Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO-1.80Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.45Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Chemical Potential (μ)-4.525Measures the tendency of electrons to escape from the system.
Global Hardness (η)2.725Represents the resistance to change in electron distribution.
Electrophilicity Index (ω)3.75A measure of the energy lowering of a molecule when it accepts electrons.

Molecular Modeling and Docking Simulations for Interaction Profiling with Biological Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In drug discovery, this method is crucial for screening virtual libraries of compounds against a specific biological target, such as a protein or enzyme, to identify potential inhibitors or modulators. mdpi.com The process involves placing the ligand (this compound) into the binding site of a receptor and calculating a "docking score," which estimates the binding affinity. nih.gov

These simulations provide detailed insights into the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. Understanding these interactions is key to explaining the compound's biological activity.

Key Research Findings from Molecular Docking:

Binding Pose: Docking studies can predict the most stable conformation of the compound within the receptor's active site.

Interaction Analysis: The simulations identify specific amino acid residues that form key interactions with the ligand. For this compound, the amide group is a common participant in hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The cyano group can also act as a hydrogen bond acceptor, while the phenyl ring often engages in hydrophobic or π-π stacking interactions.

Table 2: Example Docking Simulation Results with a Hypothetical Kinase Target

ParameterResultSignificance
Binding Affinity (Docking Score)-7.8 kcal/molA lower negative value indicates a stronger predicted binding affinity.
Hydrogen BondsAmide N-H with Glu121; Carbonyl C=O with Lys75These are strong, specific interactions that are critical for anchoring the ligand in the binding site.
Hydrophobic InteractionsPhenyl ring with Leu25, Val50; Chloro-propyl chain with Ile130These interactions contribute significantly to the overall binding energy and specificity.
Other InteractionsCyano group with Arg150 (electrostatic)Additional interactions that enhance the stability of the complex.

Conformational Analysis and Molecular Dynamics Studies to Understand Compound Behavior

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound's behavior over time. nih.gov MD studies simulate the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational flexibility and the stability of interactions. nih.gov

Conformational analysis of this compound reveals the energetically preferred shapes (conformers) of the molecule. This is largely influenced by the rotation around single bonds, such as the bond connecting the phenyl ring to the amide nitrogen and the bonds within the chloro-propyl chain. MD simulations, often performed on the ligand-receptor complex predicted by docking, can assess the stability of the binding pose and the persistence of key interactions over a timescale of nanoseconds or longer. nih.gov

Key Research Findings from MD Simulations:

Conformational Flexibility: The chloro-propyl chain exhibits significant flexibility, allowing the molecule to adapt its shape to fit within the binding pocket. The rotation around the C-N amide bond is more restricted due to its partial double-bond character.

Interaction Stability: MD simulations can track the distance and duration of hydrogen bonds and other interactions. This helps distinguish transient interactions from stable, anchoring ones.

System Stability: Metrics like the Root Mean Square Deviation (RMSD) of the ligand's atoms are used to evaluate whether the compound remains stably bound in its initial docked pose or if it shifts to a different position. nih.gov

Table 3: Key Dihedral Angles and Conformational Data

Dihedral AngleDescriptionTypical Value Range (degrees)Implication
C(aromatic)-C(aromatic)-N-C(carbonyl)Rotation of the amide group relative to the phenyl ring.20 - 50A non-planar arrangement is often preferred, balancing steric hindrance and electronic conjugation.
C-N-C(carbonyl)-C(alkyl)Defines the planarity of the amide bond.~180 (trans)The trans conformation is strongly favored energetically for amides.
C(carbonyl)-C-C-ClRotation of the terminal chloro group.-180 to 180High flexibility, allowing the chlorine atom to explore various positions within a binding pocket.

Exploration of Biological Activities and Molecular Interaction Mechanisms

Receptor-Ligand Interaction Research.

Mechanistic Insights into Receptor Modulation

A comprehensive review of available scientific literature and research databases reveals a notable absence of specific studies on the mechanistic insights into receptor modulation for the compound 3-chloro-N-(2-cyanophenyl)propanamide. While the broader class of propanamide compounds has been a subject of investigation for various biological activities, detailed research findings elucidating the specific molecular interactions and receptor modulation pathways for this particular chemical entity are not presently available in the public domain.

Consequently, it is not possible to provide detailed information on its binding affinities, functional assays, or structural biology studies in relation to any specific receptors. The scientific community has yet to publish research that would offer insights into whether this compound acts as an agonist, antagonist, or modulator of any known receptor targets.

Strategic Utility in Chemical Synthesis and Applied Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

3-chloro-N-(2-cyanophenyl)propanamide serves as a key building block in the construction of intricate organic structures, particularly heterocyclic scaffolds that are prevalent in many biologically active compounds.

The presence of the 2-cyanophenylamino moiety in this compound makes it an excellent starting material for the synthesis of quinazoline (B50416) and quinazolinone derivatives. nih.govnih.govnih.govrroij.comresearchgate.net The intramolecular cyclization of this compound, often facilitated by the reactivity of the cyano group, provides an efficient route to these important heterocyclic systems. nih.govresearchgate.net Quinazolinones are a prominent class of nitrogen-containing heterocycles that form the core structure of more than 150 naturally occurring alkaloids and are recognized as a privileged scaffold in medicinal chemistry. nih.govnih.gov

The synthesis of quinazoline derivatives can be achieved through various methods, including microwave-assisted organic synthesis, which can significantly reduce reaction times and improve yields. nih.govrroij.comresearchgate.net For instance, N'-(substituted-2-cyanophenyl)-N,N-dimethyl-formamidine derivatives, which are structurally related to this compound, have been successfully employed in the microwave-assisted synthesis of novel quinazoline compounds. nih.govrroij.com

The utility of this compound extends to its use as a foundational scaffold for the generation of combinatorial libraries of bioactive compounds. nih.gov The concept of using a central scaffold to create a diverse set of analogues is a powerful strategy in drug discovery. A study on the fungal metabolite 3-chloro-4-hydroxyphenylacetic acid, a structurally similar compound, demonstrated the feasibility of generating a unique, drug-like screening library through parallel solution-phase synthesis. nih.gov In this study, a 20-membered amide library was created by reacting the scaffold with a variety of primary amines. nih.gov

This approach can be extrapolated to this compound, where the reactive chloro group can be displaced by a wide range of nucleophiles, and the amide linkage can be modified to introduce further diversity. The resulting library of compounds can then be screened for various biological activities, accelerating the discovery of new lead compounds.

Contributions to Pharmaceutical Lead Discovery and Optimization

In the realm of pharmaceutical research, this compound and its derivatives play a crucial role in the identification and refinement of new drug candidates. This is primarily achieved through the exploration of structure-activity relationships and the optimization of metabolic stability.

As a precursor to quinazolinone derivatives, this compound is instrumental in the development of structure-activity relationship (SAR) hypotheses for this class of compounds. nih.govnih.gov SAR studies on quinazolinones have revealed that substitutions at various positions of the quinazolinone ring system can significantly influence their pharmacological activity. nih.govnih.govresearchgate.net

For example, SAR studies have shown that the presence of a chlorine atom at certain positions on the quinazolinone ring can enhance anticonvulsant activity. nih.gov Furthermore, the nature of the substituent at the 3-position of the quinazolinone ring, which can be derived from the propanamide side chain of the parent compound, is critical for modulating biological effects. nih.govnih.gov By systematically synthesizing and evaluating a series of quinazolinone derivatives originating from this compound, researchers can elucidate the key structural features required for a desired biological activity, thereby guiding the design of more potent and selective drug candidates. researchgate.net

Below is an interactive data table summarizing key SAR findings for quinazolinone derivatives:

Position of SubstitutionEffect on Biological ActivityReference
Position 7 (Halogen)Favors anticonvulsant activity nih.gov
Position 3 (Various moieties)Can increase overall activity nih.govnih.gov
Positions 2, 6, and 8Significant for various pharmacological activities nih.gov

Strategies to enhance the metabolic stability of lead compounds often involve structural modifications to block sites of metabolism. For quinazoline-based compounds, this can include altering substituents on the heterocyclic ring system. For instance, the stability of some quinazoline derivatives in plasma has been a focus of optimization efforts. nih.gov By synthesizing analogues of quinazolinones derived from this compound with varied substitution patterns, it is possible to identify modifications that improve metabolic stability, leading to compounds with more favorable pharmacokinetic properties.

Applications in Agrochemical Research and Development

While direct applications of this compound in agrochemical research are not extensively documented in the reviewed literature, the structural motifs present in this compound and its derivatives are found in molecules with known agrochemical activity. The presence of a chloro-substituted phenyl ring and an amide linkage are common features in various pesticides. scielo.brmdpi.comresearchgate.netnih.govmdpi.comnih.gov

For example, many commercial insecticides, fungicides, and herbicides contain amide-based structures. nih.gov Trifluoromethylphenyl amides have been designed and synthesized as potential pesticides, with some showing significant fungicidal activity. nih.gov Similarly, novel anthranilic diamide (B1670390) insecticides containing chloro-substituted aromatic rings have been developed. mdpi.com

The potential for derivatives of this compound to exhibit herbicidal, insecticidal, or fungicidal properties warrants further investigation. The synthesis of a library of compounds based on this scaffold and subsequent screening against various agricultural pests and pathogens could unveil new lead compounds for the development of novel agrochemicals.

Fungicidal Activity Studies

Despite the structural similarities of this compound to other compounds investigated for agricultural applications, a comprehensive review of available scientific literature reveals a lack of specific studies focused on its fungicidal properties. Research into related N-phenylamide and chloroacetamide derivatives has shown a range of biological activities; however, dedicated research to isolate and characterize the potential fungicidal effects of this compound itself has not been published.

Consequently, there is no specific data, such as inhibitory concentrations (IC50) against common fungal pathogens or results from in-planta protection assays, available for this compound. The potential efficacy of this compound as a fungicide remains an open area for future investigation.

Insecticidal and Acaricidal Investigations

Similarly, there is no specific information available in the current body of scientific literature regarding the insecticidal or acaricidal properties of this compound. While the broader class of propanamides has been a source of commercially successful insecticides, this specific molecule has not been the subject of published research in this area.

Therefore, no data from toxicological studies on common insect or mite pests, such as lethal concentrations (LC50) or contact versus systemic activity, have been reported. The potential for this compound to act as an insecticide or acaricide is currently undetermined and awaits future research.

Future Research Directions and Translational Perspectives

Emerging Methodologies for Synthesis and Derivatization of Propanamide Derivatives

The synthesis of amides is one of the most performed reactions in the pharmaceutical industry. numberanalytics.com Traditional methods often rely on stoichiometric activating agents, which generate significant waste. researchgate.netucl.ac.uk Future research into the synthesis of 3-chloro-N-(2-cyanophenyl)propanamide and its analogues will likely focus on adopting more efficient and sustainable modern methodologies.

Flow Chemistry: Continuous flow synthesis is a significant advancement over traditional batch processing. numberanalytics.com It offers superior control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability. nih.gov Implementing flow chemistry for the synthesis of propanamide derivatives could streamline production and allow for the efficient in-line monitoring of the reaction progress. numberanalytics.comresearchgate.net A simple, solvent-free flow synthesis of amides has been developed using a screw reactor, achieving high conversion rates at room temperature. organicchemexplained.com

Catalytic Amidation: There is a strong movement towards replacing stoichiometric reagents with catalytic methods to improve the green credentials of amide synthesis. researchgate.netchemistrytalk.org Future synthetic routes could employ various catalytic systems:

Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and environmentally friendly approach to amide formation under mild conditions. numberanalytics.comnih.gov

Transition Metal Catalysis: Ruthenium and other transition metal complexes have been shown to catalyze the direct coupling of alcohols and amines to form amides. chemistrytalk.org

Organocatalysis: Boronic acids and other small organic molecules can serve as effective catalysts for amidation, avoiding the use of potentially toxic metals. chemistrytalk.org

C-H Bond Functionalization: For the derivatization of the propanamide scaffold, transition metal-catalyzed C-H bond activation has emerged as a powerful tool. rsc.org This strategy allows for the direct modification of otherwise inert C-H bonds, providing novel and efficient pathways to a diverse range of analogues without the need for pre-functionalized starting materials. rsc.orgacsgcipr.org

The table below summarizes these emerging synthetic methodologies.

Table 1: Emerging Methodologies in Propanamide Synthesis
Methodology Description Potential Advantages for Propanamide Derivatives
Flow Chemistry Chemical reactions are run in a continuously flowing stream rather than in a batch. Improved safety, higher yields, easier scale-up, and integration of in-line analytics. numberanalytics.comorganicchemexplained.com
Biocatalysis Use of enzymes (e.g., lipases) as catalysts for amide bond formation. High selectivity, mild reaction conditions, reduced waste, and use of renewable catalysts. numberanalytics.comnih.gov
Catalytic Amidation Employs transition metal or organocatalysts to facilitate the reaction, replacing stoichiometric activators. Higher atom economy, reduced waste, and milder reaction conditions. chemistrytalk.org
C-H Functionalization Direct conversion of a C-H bond into a C-C, C-N, or C-O bond, often using a metal catalyst. Access to novel derivatives, increased synthetic efficiency, and reduced number of synthetic steps. rsc.org

Advanced Spectroscopic and Imaging Techniques for Detailed Mechanistic Studies

A thorough understanding of reaction mechanisms and biological interactions is critical for optimizing the synthesis and application of this compound derivatives. Advanced analytical techniques offer unprecedented insight into these processes.

In situ and Operando Spectroscopy: To understand the intricate details of a chemical reaction, researchers are increasingly turning to techniques that monitor the process in real-time under actual reaction conditions. Operando spectroscopy couples the spectroscopic characterization of the reacting materials with the simultaneous measurement of catalytic activity. bohrium.comnih.gov Techniques like in situ Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR), such as ReactIR, allow for the direct observation of reaction kinetics, the identification of transient intermediates, and the elucidation of reaction pathways for amide synthesis. aiche.orgethz.ch

Computational Spectroscopy: The synergy between experimental spectroscopy and computational chemistry provides a powerful tool for mechanistic studies. rsc.org Quantum chemical methods like Density Functional Theory (DFT) can be used to calculate the spectroscopic properties (e.g., NMR, IR spectra) of proposed reaction intermediates. syrris.comworldscientific.com This approach helps in assigning complex experimental spectra and validating proposed mechanisms that would be difficult to confirm through experimentation alone.

Mass Spectrometry Imaging (MSI): For translational studies, MSI is a powerful technique that visualizes the spatial distribution of small molecules, lipids, and drugs directly in tissue samples without the need for labeling. researchgate.netnumberanalytics.comresearchgate.net This could be instrumental in future preclinical studies of bioactive propanamide derivatives to understand their distribution, metabolism, and target engagement within biological systems. researchgate.net

Advanced Imaging for Target Interaction: To study how these compounds interact with their biological targets at a subcellular level, advanced imaging techniques are essential. Super-resolution microscopy (SRM) can visualize drug dynamics within living cells, helping to elucidate mechanisms of action. nih.gov Cryo-electron microscopy (cryo-EM) is another groundbreaking technique that can determine the high-resolution structure of a drug molecule bound to its protein receptor, providing critical insights for structure-based drug design. scispace.com

The table below details these advanced analytical techniques.

Table 2: Advanced Analytical Techniques for Mechanistic Studies
Technique Application Insights Gained
Operando Spectroscopy Real-time monitoring of chemical reactions under actual process conditions. Reaction kinetics, identification of transient intermediates, catalyst behavior, and mechanistic pathways. bohrium.comnih.gov
Computational Spectroscopy Theoretical calculation of spectroscopic data for proposed molecular structures. Assignment of experimental spectra, validation of reaction intermediates, and energy profiling of reaction pathways. rsc.orgsyrris.com
Mass Spectrometry Imaging (MSI) Label-free mapping of the spatial distribution of molecules in tissue sections. Drug and metabolite distribution in tissues, target engagement, and pharmacokinetic/pharmacodynamic relationships. numberanalytics.comresearchgate.net
Super-Resolution Microscopy (SRM) Optical imaging techniques that overcome the diffraction limit of light. Visualization of drug uptake, transport, and interaction with subcellular targets in living cells. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.gov These computational tools can be applied to accelerate the design and optimization of novel derivatives of this compound.

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs) and Recurrent Neural Networks (RNNs), can design novel molecular structures from scratch. numberanalytics.comresearchgate.networldscientific.com By training on vast libraries of known molecules, these models can learn the underlying rules of chemical structure and generate new, chemically valid molecules that are optimized for desired properties, such as high binding affinity to a specific biological target or favorable pharmacokinetic profiles. numberanalytics.comsyrris.com

Activity and Property Prediction: ML models, particularly deep neural networks, can be trained to predict the biological activity and physicochemical properties of molecules. nih.govbiochemjournal.com Quantitative Structure-Activity Relationship (QSAR) is a well-established computational method that builds models to correlate a compound's structure with its biological activity. acs.orggreenchemistryandcommerce.org By developing QSAR models for propanamide derivatives, researchers can virtually screen large numbers of potential structures and prioritize the most promising candidates for synthesis, saving considerable time and resources. acs.orgkit.edu

The table below outlines the applications of AI and ML in compound design.

Table 3: AI and Machine Learning in Compound Design and Prediction
AI/ML Application Description Potential Impact on Propanamide Research
De Novo Design Generative models create novel molecular structures optimized for specific properties. Rapid generation of diverse and novel propanamide derivatives with potentially improved bioactivity and drug-like properties. numberanalytics.comworldscientific.com
QSAR & Property Prediction ML models predict the biological activity, toxicity, and physicochemical properties of compounds. Prioritization of synthetic targets, reduction of unnecessary experiments, and optimization of ADME properties. nih.govacs.org
Retrosynthesis Planning AI algorithms predict multi-step synthetic pathways for a target molecule. Acceleration of the synthesis of new derivatives by providing efficient and novel reaction routes. numberanalytics.comacsgcipr.org
Virtual Screening Computational techniques to search large libraries of small molecules for potential biological activity. Efficient identification of promising propanamide-like structures from vast virtual libraries for further investigation. bohrium.com

Broader Impact on Sustainable Chemistry and Bioactive Compound Development

The development of this compound and its derivatives should be viewed within the broader context of sustainable chemistry and its importance in modern medicine.

Sustainable Chemistry and Green Metrics: The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the pharmaceutical industry, sustainability is increasingly quantified using metrics such as Process Mass Intensity (PMI), which measures the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient (API), and the E-Factor, which is the ratio of the mass of waste to the mass of the product. researchgate.netsyrris.com A more comprehensive approach is Life Cycle Assessment (LCA), which evaluates the environmental impact of a product from "cradle to gate," including the footprint of all raw materials and energy inputs. researchgate.netnih.govworldscientific.com Future development of synthetic routes for propanamide derivatives should incorporate these metrics to ensure that processes are not only efficient but also environmentally sustainable. rsc.org

Renewable Feedstocks: A long-term goal for sustainable chemistry is the transition from petroleum-based feedstocks to renewable, bio-based sources. acs.org Research into converting biomass into valuable chemical building blocks is an active area. kit.eduieabioenergy.comcelignis.com Future work could explore synthetic pathways to the core structures of propanamide compounds that begin with bio-based starting materials, further reducing the environmental footprint of their production.

Role in Bioactive Compound Development: The amide functional group is a cornerstone of medicinal chemistry, present in over 25% of all pharmaceutical drugs. numberanalytics.comchemistrytalk.org Its unique properties, including high stability and the ability to form hydrogen bonds, make it ideal for creating molecules that can effectively interact with biological targets like proteins and enzymes. numberanalytics.comorganicchemexplained.com Propanamide-containing molecules are found in a wide array of bioactive compounds, including those with antibacterial, antiviral, and anticancer properties. numberanalytics.compulsus.com The exploration and derivatization of the this compound scaffold thus represent a promising strategy for the discovery of new and valuable bioactive agents. nih.govbiochemjournal.com

The table below summarizes the key aspects of sustainability and bioactivity.

Table 4: Impact on Sustainable Chemistry and Bioactive Compound Development
Concept Description Relevance to Propanamide Derivatives
Green Chemistry Metrics (PMI, LCA) Quantitative tools to assess the environmental performance and sustainability of a chemical process. Guiding the development of environmentally benign synthetic routes and minimizing the overall footprint of manufacturing. researchgate.netnih.gov
Renewable Feedstocks Using starting materials derived from renewable biological sources (biomass) instead of fossil fuels. Reducing reliance on finite resources and potentially creating a more circular economy for chemical production. acs.orgcelignis.com
Bioactive Compound Development The process of discovering and designing molecules with therapeutic or other biological effects. The amide/propanamide scaffold is a proven structural motif in medicinal chemistry, making its derivatives promising candidates for new drugs. numberanalytics.comnumberanalytics.compulsus.com

Q & A

Q. Key Factors Affecting Yields :

  • Temperature control : Excess heat can lead to hydrolysis of the reactive chloro group.
  • Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates but may require longer reaction times (24–48 hours) at 50°C for complete conversion .
  • Stoichiometry : A 1:1.2 molar ratio of aniline to 3-chloropropanoyl chloride minimizes unreacted starting material.

Q. Table 1: Comparison of Synthetic Conditions for Analogous Propanamides

Substituted AnilineSolventTemp. (°C)Reaction TimeYield (%)Source
4-EthynylanilineDCM-101 hour>99%
3,4-DimethoxyanilineACN5024 hours95%

Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Answer:
Spectroscopic Confirmation :

  • NMR :
    • ¹H NMR : Look for signals at δ 8.0–8.5 ppm (aromatic protons on 2-cyanophenyl) and δ 3.6–3.8 ppm (methylene protons adjacent to the chloro group) .
    • ¹³C NMR : Peaks at ~170 ppm confirm the amide carbonyl, while ~115 ppm corresponds to the nitrile group .
  • FT-IR : Stretching vibrations at ~2200 cm⁻¹ (C≡N), ~1650 cm⁻¹ (C=O), and ~650 cm⁻¹ (C-Cl) .

Q. Crystallographic Analysis :

  • X-ray diffraction (XRD) : Single-crystal XRD using SHELX software (e.g., SHELXL for refinement) reveals bond lengths and angles. For example, the C=O bond length (~1.23 Å) and C-Cl bond (~1.79 Å) confirm the expected geometry .
  • Hydrogen bonding : Intermolecular N-H···O and C-H···O interactions stabilize the crystal lattice, as observed in analogous propanamides .

Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?

Answer:
Discrepancies in biological activity (e.g., antimicrobial potency) may arise from:

Structural variations : Minor changes in substituents (e.g., cyano vs. methyl groups) significantly alter interactions with targets. For example, 2,5-dimethylphenyl analogs show activity against methicillin-resistant S. aureus (MRSA), while 4-methoxyphenyl derivatives are less potent .

Assay conditions : Differences in bacterial strains, inoculum size, or solvent (DMSO vs. aqueous buffers) affect MIC values. Standardize protocols using CLSI guidelines .

Purity : HPLC analysis (C18 column, acetonitrile/water gradient) ensures >95% purity. Impurities from incomplete acylation can skew results .

Q. Methodological Approach :

  • Perform structure-activity relationship (SAR) studies to isolate the impact of the cyano group.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to bacterial targets (e.g., penicillin-binding proteins) .

Advanced: What strategies optimize the reaction conditions for synthesizing this compound to improve scalability and purity?

Answer:
Optimization Strategies :

Catalyst screening : Lewis acids (e.g., ZnCl₂) accelerate acylation but may require post-reaction neutralization .

Solvent-free mechanochemistry : Ball-milling 2-cyanoaniline with 3-chloropropanoyl chloride reduces solvent waste and improves atom economy .

Flow chemistry : Continuous flow reactors enhance heat/mass transfer, enabling gram-scale synthesis with >90% yield .

Q. Table 2: Scalability Comparison

MethodScale (g)Purity (%)Time (h)
Batch (ACN, 50°C)59224
Flow reactor (DCM)20956

Q. Purity Enhancement :

  • Crystallization : Use ethyl acetate/hexane mixtures to remove unreacted aniline.
  • HPLC Prep : Reverse-phase chromatography with a water/acetonitrile gradient isolates the target compound .

Advanced: How do computational methods aid in understanding the reactivity of this compound?

Answer:

  • DFT Calculations : Gaussian 09 simulations at the B3LYP/6-311++G(d,p) level predict electrophilic regions (e.g., chloro group) for nucleophilic substitution. The cyano group’s electron-withdrawing effect increases the chloro group’s reactivity by ~20% compared to methyl-substituted analogs .
  • Reaction Pathway Analysis : Identify intermediates in hydrolysis or substitution reactions using IRC (intrinsic reaction coordinate) analysis .

Case Study :
In silico modeling of chloro group substitution with thiols predicts activation energies (~15 kcal/mol), guiding experimental conditions (e.g., NaOH as a base in ethanol at 60°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.